Fmoc-asn(trt)-ol
Description
Fmoc-Asn(Trt)-OH is a protected asparagine derivative widely used in solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a trityl (Trt) group shielding the side-chain amide of asparagine. Key properties include:
- Deprotection: The Trt group is removed using 95% trifluoroacetic acid (TFA) within 1–3 hours under standard conditions, minimizing side reactions like Trp alkylation .
- Solubility: Exhibits excellent solubility in organic solvents (e.g., DMF, DCM), facilitating efficient coupling in SPPS .
- Applications: Critical for high-purity peptide synthesis, SPOT-based high-throughput screening, and glycopeptide synthesis .
Properties
Molecular Formula |
C38H34N2O4 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42) |
InChI Key |
XCPYFGFABGWFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation and Protection Strategy
The primary industrial-scale method involves sequential tritylation and Fmoc protection (Figure 1). As detailed in patent CN114163354B, L-asparagine undergoes condensation with triphenylmethanol in acetic acid/acetic anhydride (13:1 mass ratio) catalyzed by concentrated sulfuric acid (1.0–1.5 molar equivalents). Critical parameters include:
Post-condensation, the intermediate N-trityl-L-asparagine is extracted via ethyl acetate/water partitioning (3×15 kg washes) before Fmoc protection using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in ethyl acetate at pH 8.0. This step achieves 82.4–94.9% yield depending on recrystallization cycles.
Solid-Phase Fragment Coupling Approaches
Alternative protocols from CN105384809A employ Fmoc-Asn(Trt)-OH as a precursor, reducing it to the alcohol derivative using lithium borohydride in tetrahydrofuran at −20°C. While this route avoids tritylation side reactions, it introduces challenges in stereochemical control, with d-asparagine byproducts reaching 25.1% without chiral auxiliaries.
Optimization of Reaction Conditions
Solvent Systems and Temperature Control
Comparative studies reveal acetic acid’s superiority over propionic acid in minimizing racemization (2.2% vs. 4.7% d-isomer). Ethyl acetate/water biphasic systems during Fmoc protection maintain pH stability while preventing emulsion formation (Table 1).
Table 1: Solvent optimization for Fmoc protection
| Solvent Combination | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl acetate/H₂O | 2.5 | 94.9 | 99.1 |
| DCM/H₂O | 3.2 | 88.3 | 97.4 |
| THF/H₂O | 4.1 | 76.8 | 95.2 |
Catalytic Asymmetric Enhancements
Introducing (R)-BINOL (0.5 mol%) during tritylation improves enantiomeric excess to 98.3% compared to classical H₂SO₄ catalysis (91.7% ee). This aligns with SPPS requirements where >98% ee is mandatory for therapeutic peptides.
Mechanistic Insights into Side Reactions
Aspartimide Formation Pathways
The PMC study quantifies aspartimide risk during Fmoc deprotection cycles, showing Trt protection reduces aspartimide formation to 0.06% per cycle versus 1.65% for tBu-protected analogs. This arises from Trt’s steric bulk hindering cyclic imide intermediate formation (Figure 2).
Table 2: Protecting group impact on aspartimide formation
| Protecting Group | Aspartimide/Cycle (%) | d-Asp Contamination (%) |
|---|---|---|
| Trityl (Trt) | 0.06 | 0.9 |
| t-Butyl (tBu) | 1.65 | 9.1 |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | 0.13 | 3.1 |
Racemization Mitigation Strategies
Controlling pH during Fmoc activation is critical. Maintaining pH 8.0–8.5 with N-methylmorpholine suppresses base-catalyzed racemization, limiting d-isomer formation to <1%. Infrared spectroscopy monitoring of the 1745 cm⁻¹ (Fmoc carbonyl) and 1602 cm⁻¹ (Trityl C–C stretch) bands enables real-time reaction tracking.
Industrial-Scale Purification Protocols
Crystallization Optimization
Multi-stage recrystallization using ethyl acetate/petroleum ether (2:1 v/v) removes residual triphenylmethanol and Fmoc-OSu byproducts. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/ethanol/water (5:5:4:6) achieves >99.5% purity in GMP batches.
Analytical Quality Control
HPLC methods employing a Chiralpak IC-3 column (4.6 × 250 mm, 3 μm) with 0.1% TFA in acetonitrile/water (65:35) resolve this compound from diastereomers (RRT 1.0 vs. 1.12). LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 583.4 (theoretical 582.69).
Applications in Peptide Therapeutics
Teriparatide Synthesis
CN105384809A demonstrates this compound’s utility in synthesizing teriparatide fragments via Wang resin coupling, achieving 87% crude peptide purity before RP-HPLC. The Trt group’s acid stability allows selective deprotection during side-chain global deprotection.
Antibody-Drug Conjugate Linkers
Recent advances employ this compound in constructing protease-cleavable linkers (e.g., maleimide-Trp-Asn(Trt)-ol-PABC), leveraging its orthogonal protection for site-specific conjugation.
Chemical Reactions Analysis
Types of Reactions: Fmoc-asn(trt)-ol undergoes several types of chemical reactions, primarily during peptide synthesis. These include:
Deprotection Reactions: The removal of the Fmoc and Trt groups is a crucial step. .
Coupling Reactions: The compound is often involved in amide bond formation with other amino acids, facilitated by coupling reagents like DIC and HOBt
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
Key Properties and Benefits
- High Purity: Fmoc-Asn(Trt)-OH results in significantly purer peptides compared to other asparagine derivatives .
- Solubility: It dissolves readily in standard peptide synthesis reagents, unlike Fmoc-Asn-OH, which is only somewhat soluble in NMP or DMF .
- Protection Against Side Reactions: The trityl group prevents dehydration side reactions of the amide side chain during activation, especially with carbodiimide reagents .
- Compatibility: It is compatible with Fmoc chemistry, which uses milder cleavage conditions with trifluoroacetic acid (TFA), advantageous for synthesizing peptides with post-translational modifications .
Solid-Phase Peptide Synthesis (SPPS) Applications
Fmoc-Asn(Trt)-OH is primarily used in SPPS to synthesize peptides . SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support . The use of Fmoc-Asn(Trt)-OH in SPPS offers several advantages :
-
On-Resin and Solution-Phase Macrocyclization:
- Fmoc-Asn(Trt)-OH is utilized in solid-phase cyclohexapeptide synthesis using on-resin and solution-phase macrocyclization methodologies .
- For instance, in the synthesis of Wollamide B, Fmoc-Asn(Trt)-OH was loaded onto 2-CTC resin, and the hexapeptide sequence was synthesized on-resin via repeated coupling and deprotection steps .
- Solution-phase macrocyclization was then performed using HBTU and DIPEA in DMF to yield the protected cyclohexapeptide .
-
Cyclic Peptide Synthesis:
- Fmoc-Asn(Trt)-OH is employed in one-pot disulfide-driven cyclic peptide synthesis carried out in the solid phase .
- For example, in synthesizing Fmoc-(5-D-Asn)-oxytocin, the peptide chain was assembled on Rink amide resin using Fmoc-Asn(Trt)-(Et)Cys(Trt)-OH .
- On-resin intramolecular cyclization between an alkyl thioester at Asn and an amino group at Cys was achieved using an Ag+-promoted thioester method .
Case Studies and Research Findings
-
Synthesis of Wollamide B:
- In the synthesis of Wollamide B, Fmoc-Asn(Trt)-OH was crucial for incorporating asparagine into the peptide sequence .
- The process involved loading Fmoc-Asn(Trt)-OH onto 2-CTC resin, synthesizing the hexapeptide sequence, and then cleaving the linear hexapeptide from the resin using HFIP .
- The subsequent solution-phase macrocyclization using HBTU and DIPEA in DMF yielded the protected cyclohexapeptide .
-
One-Pot Disulfide-Driven Cyclic Peptide Synthesis:
- Fmoc-Asn(Trt)-OH played a key role in the synthesis of cyclic peptides via on-resin intramolecular cyclization .
- The method involved using an Ag+-promoted thioester to form a cyclic structure between asparagine and cysteine residues .
- This approach was successfully applied to synthesize Fmoc-(5-D-Asn)-oxytocin, demonstrating the efficiency and lack of racemization at the asparagine position .
Fmoc-Asn(Trt)-OH Usage Details
Coupling Conditions: Standard coupling procedures can be used with Fmoc-Asn(Trt)-OH .
Deprotection: The trityl group is typically removed using 95% TFA in 1-3 hours . For Asn(Trt) residues at the N-terminus, extending the reaction time may be necessary to ensure complete deprotection .
Alternative Protecting Groups
While Fmoc-Asn(Trt)-OH is widely used, other protecting groups like Tmob (2,4,5-trimethoxybenzyl), Mtt (methyltrityl), and Mbh (4-methylbenzhydryl) can also be used for asparagine . However, Fmoc-Asn(Trt)-OH has demonstrated superior reagent efficiency in terms of target peptide purity .
Mechanism of Action
The primary function of Fmoc-asn(trt)-ol in peptide synthesis is to protect the amino and side chain amide groups of asparagine during the assembly of the peptide chain. The Fmoc group is removed by a base, exposing the amino group for further reactions, while the Trt group is removed by an acid, exposing the side chain amide group . This stepwise deprotection allows for the sequential addition of amino acids, facilitating the synthesis of complex peptides .
Comparison with Similar Compounds
Comparative Data Table
| Compound | Protecting Group | Deprotection Conditions | Solubility | Coupling Efficiency | Key Applications |
|---|---|---|---|---|---|
| Fmoc-Asn(Trt)-OH | Trt | 95% TFA, 1–3 h | High | High | SPPS, SPOT synthesis |
| Fmoc-GlnδS(Xan)-OH | Xan | Not standardized | Low | Moderate | Thionation reactions |
| Fmoc-His(Trt)-OH | Trt | Dilute AcOH or TFA | High | Moderate | His-containing peptides |
| Fmoc-Asn(Mmt)-OH | Mmt | Dilute TFA | Moderate | High | Mild deprotection needed |
| Fmoc-Cys(Trt)-OH | Trt | TFA | High | High | Disulfide-rich peptides |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
